Acetogenin

Beschreibung

Eigenschaften

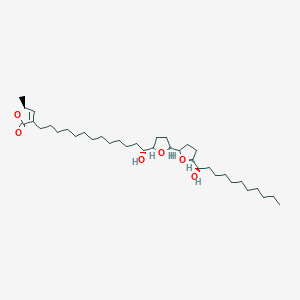

IUPAC Name |

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLVCROWVOSNPT-XOTOMLERSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a New Class of Bioactive Compounds: A Technical History of Acetogenin Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annonaceous acetogenins, a family of potent polyketide-derived natural products, have captivated the attention of the scientific community for decades. Characterized by their unique long-chain fatty acid structures bearing tetrahydrofuran (THF) rings and a terminal γ-lactone, these compounds exhibit a remarkable range of biological activities, most notably potent cytotoxicity against cancerous cell lines. This in-depth guide chronicles the history of their discovery and the evolution of isolation techniques, providing detailed experimental protocols and quantitative data from seminal studies. This document serves as a comprehensive resource for researchers seeking to understand the origins and foundational methodologies in the field of acetogenin research.

The Landmark Discovery of Uvaricin

The history of acetogenins began in 1982 with the pioneering work of Jolad, Hoffmann, and their colleagues. In their quest for novel antitumor agents from plants of the Annonaceae family, they isolated the first acetogenin, uvaricin , from the roots of Uvaria acuminata.[1][2] This discovery, published in The Journal of Organic Chemistry, marked the genesis of a new class of natural products and ignited a flurry of research into their chemical diversity and therapeutic potential.[1][2] The initial report highlighted uvaricin's significant antitumor activity against P-388 lymphocytic leukemia in mice, laying the groundwork for decades of investigation into the anticancer properties of this compound class.[3][4][5]

Early Isolation and Characterization Methodologies

The initial isolation of acetogenins was a meticulous and labor-intensive process, relying on classical phytochemical techniques. The general workflow involved solvent extraction followed by extensive chromatographic separation.

Experimental Protocol: The First Isolation of Uvaricin (Jolad et al., 1982)

The groundbreaking isolation of uvaricin serves as a prime example of early methodologies. The following protocol is based on their seminal 1982 publication:

-

Plant Material and Extraction:

-

The roots of Uvaria acuminata were collected and air-dried.

-

The dried, powdered root material was exhaustively extracted with 95% ethanol.

-

The ethanolic extract was concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract was partitioned between chloroform and water to separate compounds based on polarity. The chloroform-soluble fraction, containing the lipophilic acetogenins, was retained.

-

-

Column Chromatography:

-

The chloroform extract was subjected to column chromatography on silica gel.

-

A gradient elution was performed using a mixture of hexane and ethyl acetate, gradually increasing the polarity to separate the components.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions showing promising activity and similar TLC profiles were combined and further purified by repeated column chromatography.

-

The final purification of uvaricin was achieved through preparative thin-layer chromatography (pTLC).

-

-

Structural Elucidation:

-

The structure of the isolated pure compound, uvaricin, was determined using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[6]

-

This multi-step process, while effective, was characterized by low yields, a common challenge in natural product isolation.[7]

Evolution of Extraction and Isolation Techniques

Following the discovery of uvaricin, researchers, notably the group led by Jerry L. McLaughlin, refined and systematized the methods for isolating acetogenins.[8][9][10][11]

-

Soxhlet Extraction: This continuous extraction method became a standard for efficiently extracting lipophilic compounds from dried plant material using organic solvents like hexane, chloroform, or ethanol.[12]

-

Maceration: A simpler, though often less efficient, method involving soaking the plant material in a solvent for an extended period was also employed.[12]

-

Bioassay-Guided Fractionation: A pivotal advancement was the use of bioassays, such as the brine shrimp lethality test (BST), to guide the purification process.[9][13] This allowed researchers to focus on the most biologically active fractions, streamlining the isolation of potent compounds.

-

High-Performance Liquid Chromatography (HPLC): The advent of HPLC revolutionized the final purification steps, enabling the separation of structurally similar acetogenins with high resolution and purity.[14][15]

The general workflow for acetogenin isolation in the post-discovery era is depicted in the following diagram:

Quantitative Data from Early Studies

Quantitative data from the earliest studies on acetogenins are often sparse in modern terms. However, extraction yields and bioactivity were key metrics.

| Extraction Method | Plant Source | Typical Yield of Crude Extract | Reference(s) |

| Maceration | Annona muricata seeds | ~1% | [12] |

| Soxhlet Extraction | Annona muricata seeds | 0.04–0.1% | [12] |

It is important to note that the yield of a single, pure acetogenin from the crude extract was significantly lower, often in the range of 0.00019% to 0.003%.[7]

Cytotoxicity Data

The primary driver for acetogenin research was their potent cytotoxicity. The P-388 murine lymphocytic leukemia cell line was a common model used in early in vitro and in vivo studies.

| Compound | Cell Line | Activity Metric | Reported Value | Reference(s) |

| Uvaricin | P-388 Lymphocytic Leukemia | In vivo antitumor activity | Significant | [3][4][5] |

| Rollidecin C | HT-29 (Colon) | Cytotoxicity | Selective | [15] |

| Uvaricin A | A2780 (Ovarian) | IC50 | 6.4 µM | [16] |

| Uvaricin B | A2780 (Ovarian) | IC50 | 8.8 µM | [16] |

Mechanism of Action: Inhibition of Mitochondrial Complex I

A significant breakthrough in understanding the biological activity of acetogenins was the elucidation of their mechanism of action. It was discovered that these compounds are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[13] This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells with high energy demands.

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by acetogenins:

Conclusion

The discovery of uvaricin in 1982 was a seminal moment in natural product chemistry, unveiling the vast and potent family of Annonaceous acetogenins. The subsequent decades saw a refinement of isolation techniques, moving from laborious classical methods to more efficient bioassay-guided and chromatographically advanced approaches. The elucidation of their mechanism of action as potent inhibitors of mitochondrial Complex I has provided a solid foundation for ongoing research into their therapeutic potential, particularly in the realm of oncology. This historical and technical overview serves as a valuable resource for the next generation of scientists dedicated to harnessing the power of these remarkable natural compounds for the advancement of human health.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Doxorubicin cytotoxicity to P388 lymphocytic leukemia as determined by alkaline elution and established assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative Acetogenins from a Uvaria sp. from the Madagascar Dry Forest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agriculturaljournals.com [agriculturaljournals.com]

- 8. Annonaceous acetogenins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetogenins In Vivo re: McLaughlin | PPT [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. oatext.com [oatext.com]

- 15. Isolation of new bioactive annonaceous acetogenins from Rollinia mucosa guided by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Acetogenin Biosynthesis Pathway in Annonaceae: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonaceous acetogenins (ACGs) are a large and structurally diverse family of polyketide-derived natural products exclusive to the Annonaceae plant family. Renowned for their potent biological activities, particularly their cytotoxicity against cancer cell lines, ACGs have garnered significant interest in the field of drug discovery. Their complex structures, characterized by a long-chain fatty acid backbone, a terminal γ-lactone, and a series of tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings, are assembled through a complex and only recently partially elucidated biosynthetic pathway. The recent sequencing of the Annona cherimola genome has revealed a putative polyketide biosynthetic gene cluster (BGC) likely responsible for ACG biosynthesis, opening new avenues for the enzymatic and genetic dissection of this pathway.[1][2][3] This technical guide provides an in-depth overview of the current understanding of acetogenin biosynthesis, from the genomic foundation to the hypothesized enzymatic steps. It includes detailed experimental protocols for the investigation of this pathway and presents quantitative data on acetogenin content in various Annona species.

Introduction to Annonaceous Acetogenins

Annonaceous acetogenins are waxy substances derived from C32 or C34 long-chain fatty acids.[4] Their general structure consists of a long aliphatic chain, a terminal α,β-unsaturated γ-lactone ring, and one to three THF or THP rings.[1][2] These compounds are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, a mechanism that underlies their strong cytotoxic and antitumor properties.[4] The structural diversity of ACGs arises from variations in the number and stereochemistry of the THF/THP rings, the length of the fatty acid chain, and the presence of additional functional groups such as hydroxyls and ketones.

The Genomic Basis of Acetogenin Biosynthesis

The biosynthesis of ACGs has long been hypothesized to follow a polyketide pathway, but direct genetic evidence was lacking until recently. A significant breakthrough came with the sequencing and analysis of the Annona cherimola genome.

The Putative Acetogenin Biosynthetic Gene Cluster (BGC)

A 2024 study by Xiong et al. reported the identification of a putative polyketide biosynthetic gene cluster in the Annona cherimola genome, which is likely responsible for acetogenin biosynthesis.[1][2][3] This discovery was made using the plantiSMASH tool, which predicts secondary metabolite gene clusters in plant genomes. The identification of this BGC provides the first genetic blueprint for investigating the enzymatic machinery of ACG synthesis.

While the specific functions of the genes within this cluster are yet to be experimentally validated, bioinformatic analysis suggests the presence of core polyketide synthase (PKS) domains, as well as tailoring enzymes likely involved in the formation of the characteristic THF rings and other modifications.

The Hypothesized Acetogenin Biosynthesis Pathway

Based on the polyketide nature of ACGs and the recent genomic data, a multi-step biosynthetic pathway can be proposed. This pathway involves the assembly of a polyketide chain, followed by a series of modifications to yield the final acetogenin structures.

Step 1: Polyketide Chain Assembly

The biosynthesis is initiated with the loading of a starter unit, likely derived from fatty acid metabolism, onto a Type I Polyketide Synthase (PKS). The PKS then catalyzes the sequential addition of malonyl-CoA extender units to build a long polyketide chain. The domains within the PKS modules (Ketosynthase, Acyltransferase, and Acyl Carrier Protein) control the selection of extender units and the elongation process.

Step 2: Reductive Modifications

During chain elongation, the β-keto groups of the growing polyketide chain can be selectively reduced by Ketoreductase (KR), dehydrated by Dehydratase (DH), and further reduced by Enoyl Reductase (ER) domains within the PKS modules. The specific combination of these reductive domains determines the pattern of hydroxyl and double bonds along the chain.

Step 3: Formation of THF Rings

A hallmark of acetogenin biosynthesis is the formation of THF rings. The leading hypothesis for this process involves the stereospecific epoxidation of double bonds in the polyketide chain by a cytochrome P450 monooxygenase or a similar enzyme, followed by an intramolecular cyclization cascade. The regioselectivity of the epoxidation and the stereochemistry of the subsequent ring closure are critical for determining the final structure of the acetogenin.

Step 4: γ-Lactone Ring Formation

The terminal γ-lactone ring is another defining feature of acetogenins. This is likely formed through the hydroxylation of the fatty acid chain at the γ-position, followed by an intramolecular esterification (lactonization). Enzymes such as hydroxylases and possibly specific lactonases are expected to be involved in this final step.

Visualizing the Hypothesized Pathway and Experimental Workflows

Caption: Hypothesized biosynthesis pathway of Annonaceous acetogenins.

Caption: Experimental workflow for characterizing acetogenin biosynthetic enzymes.

Quantitative Data on Acetogenin Content

While quantitative data on the enzymatic reactions in acetogenin biosynthesis is not yet available, several studies have quantified the concentration of various acetogenins in different species and parts of Annona plants. This information is crucial for selecting source material for natural product isolation and for understanding the distribution of these compounds within the plant.

Table 1: Concentration of Selected Acetogenins in Annona Species

| Acetogenin | Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Squamocin | Annona squamosa | Fruit Pulp | 13.5 - 36.4 mg/fruit | HPLC-UV | [5] |

| Annonacin | Annona muricata | Seeds | 0.45 - 5.64 mg/g | HPLC | [6] |

| Bullatacin | Annona squamosa | Seeds | Variable | HPLC-MS/MS | [5] |

| Asiminecin | Annona squamosa | Seeds | Variable | HPLC | [7] |

| Murisolin | Annona squamosa | Seeds | Variable | HPLC | [7] |

Note: "Variable" indicates that the compound was identified and quantified, but a specific concentration range was not provided in the abstract.

Table 2: Illustrative (Hypothetical) Kinetic Parameters for Putative Acetogenin Biosynthesis Enzymes

Disclaimer: The following data is hypothetical and for illustrative purposes only, as the enzymes from the putative acetogenin BGC have not yet been characterized. These values are based on typical ranges for polyketide synthases and related enzymes.

| Enzyme (Putative) | Substrate | Km (µM) | kcat (min-1) |

| Acetogenin PKS (AT domain) | Malonyl-CoA | 50 - 200 | 100 - 500 |

| Acetogenin PKS (KS domain) | Acyl-ACP | 10 - 50 | 5 - 20 |

| Epoxidase | Polyene Intermediate | 5 - 25 | 1 - 10 |

| γ-Lactone Forming Enzyme | Hydroxy-fatty Acid | 20 - 100 | 2 - 15 |

Experimental Protocols

The following protocols are adapted from established methods for the study of polyketide biosynthesis and can be applied to the investigation of the putative acetogenin biosynthetic pathway.

Protocol 1: Heterologous Expression of a Putative Acetogenin PKS Gene in E. coli

-

Gene Amplification and Cloning:

-

Design primers to amplify the full-length coding sequence of the target PKS gene from Annona cherimola cDNA.

-

Perform PCR and clone the amplified gene into a suitable E. coli expression vector, such as pET-28a(+), which includes an N-terminal His-tag for purification.

-

Verify the sequence of the cloned gene.

-

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with binding buffer.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged PKS protein with elution buffer containing imidazole.

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

Protocol 2: In Vitro Reconstitution and Activity Assay of a Putative Acetogenin PKS

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified PKS enzyme, a starter unit (e.g., acetyl-CoA or a longer chain acyl-CoA), the extender unit (malonyl-CoA), and NADPH in a suitable reaction buffer.

-

Include a phosphopantetheinyl transferase (PPTase) such as Sfp to ensure the PKS is in its active holo-form.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an organic solvent such as ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase containing the polyketide products.

-

-

Product Analysis:

-

Analyze the extracted products by LC-MS to identify the mass of the synthesized polyketide chain.

-

For structural elucidation, larger scale reactions may be required to obtain sufficient material for NMR analysis.

-

Protocol 3: Isotopic Labeling to Trace Acetogenin Precursors

-

Culture Preparation:

-

Prepare a plant tissue culture or cell suspension culture of an Annona species known to produce acetogenins.

-

-

Precursor Feeding:

-

Metabolite Extraction:

-

Harvest the plant material and perform a comprehensive extraction of acetogenins using organic solvents.

-

-

Analysis of Label Incorporation:

-

Purify the acetogenins of interest using chromatographic techniques (e.g., HPLC).

-

Analyze the purified compounds by mass spectrometry to determine the mass shift due to the incorporation of the stable isotope.

-

Use 13C-NMR spectroscopy to determine the specific positions of the incorporated labels, which will provide detailed insights into the biosynthetic pathway.

-

Conclusion and Future Directions

The discovery of a putative acetogenin biosynthetic gene cluster in Annona cherimola marks a pivotal moment in the study of these fascinating natural products.[1][2][3] While the biosynthetic pathway remains largely hypothetical, the genetic information now available provides a clear roadmap for future research. The next critical steps will involve the functional characterization of the genes within this cluster through heterologous expression and in vitro reconstitution, as outlined in this guide. Such studies will not only elucidate the precise enzymatic steps of acetogenin biosynthesis but also open the door to the bioengineering of novel acetogenin analogs with potentially improved therapeutic properties. The combination of genomic, enzymatic, and metabolomic approaches will be essential to fully unravel the complexities of this unique biosynthetic pathway and to harness its potential for drug development.

References

- 1. The American Cherimoya Genome Reveals Insights into the Intra-Specific Divergence, the Evolution of Magnoliales, and a Putative Gene Cluster for Acetogenin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of squamocin to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of Acetogenins on Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Annonaceous acetogenins represent a large family of potent natural product inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). Their unique chemical structures and powerful inhibitory activity have made them a subject of intense research, both as potential therapeutic agents and as tools to understand the intricate mechanism of Complex I. This technical guide provides a comprehensive overview of the mechanism of action of acetogenins, detailing their binding site, inhibitory kinetics, and structure-activity relationships. It also includes a compilation of quantitative inhibitory data and outlines key experimental protocols for studying these compounds.

The Molecular Target: Mitochondrial Complex I

Mitochondrial Complex I is the first and largest enzyme complex of the electron transport chain, playing a central role in cellular energy metabolism. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled to the translocation of protons across the inner mitochondrial membrane. This creates the proton motive force that drives ATP synthesis. Due to its critical role, the inhibition of Complex I has profound physiological consequences, including decreased ATP production and an increase in reactive oxygen species (ROS), which can ultimately lead to cell death.[1]

Mechanism of Inhibition: A Deep Dive into the Ubiquinone-Binding Channel

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the interaction between acetogenins and mitochondrial Complex I.[2][3] These studies have revealed that acetogenins are potent inhibitors because they effectively mimic the natural substrate, ubiquinone, and bind within its long, hydrophobic access channel.[2][4][5]

The key features of the acetogenin binding and inhibition mechanism are as follows:

-

Full Occupancy of the Ubiquinone Channel: Unlike other Complex I inhibitors, the long, amphipathic structure of acetogenins allows them to occupy the entire length of the ubiquinone-binding channel.[2][4] This channel is located at the interface of the hydrophilic and membrane-embedded domains of Complex I.[3][5]

-

Amphipathic Interactions: Acetogenins are characterized by a long, hydrophobic aliphatic chain and a polar head group, typically an α,β-unsaturated γ-lactone ring.[4][6] The hydrophobic tail interacts with the hydrophobic residues lining the channel, while the hydrophilic head group and other hydroxyl moieties along the chain form specific interactions with hydrophilic regions within the channel.[2][7] This dual nature is crucial for their tight binding and potent inhibition.[2]

-

Locking into Hydrophilic Regions: The acetogenin molecule contains two specific hydrophilic parts that are spaced to "lock" into two hydrophilic areas within the otherwise hydrophobic channel, contributing to their high-affinity binding.[2][7]

-

Competitive Inhibition with Ubiquinone: Acetogenins act as competitive inhibitors with respect to ubiquinone.[8] Photoaffinity labeling studies have provided direct evidence that acetogenins and ubiquinone competitively bind to the enzyme.[8] The presence of an excess of a short-chain ubiquinone analogue can suppress the cross-linking of an acetogenin probe to Complex I.[8]

-

Disruption of Electron Transfer: By physically blocking the ubiquinone-binding site, acetogenins prevent the reduction of ubiquinone by electrons transferred from the terminal iron-sulfur cluster N2.[4][5] This effectively halts the flow of electrons through Complex I, leading to the cessation of proton pumping and a collapse of the mitochondrial membrane potential.

Quantitative Inhibitory Activity of Acetogenins

The inhibitory potency of acetogenins is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative acetogenins against bovine heart mitochondrial Complex I.

| Acetogenin | IC50 (nM) | Reference |

| Rolliniastatin-1 | 0.3-0.5 | [9] |

| Rolliniastatin-2 (Bullatacin) | 0.6 | [9] |

| Laherradurin | 2.0 | [9] |

| Squamocin | 1.51 | [9] |

| Annonacin | 163.72 | [9] |

| Compound 1 (Bullatacin analog) | 0.32 x 10⁻² | [9] |

| Rotenone (Reference) | 229.7 | [9] |

Note: IC50 values can vary depending on the experimental conditions, such as the source of mitochondria and the specific assay used.

Structure-Activity Relationships

The diverse structures within the acetogenin family have allowed for the elucidation of key structure-activity relationships (SAR) for Complex I inhibition:

-

The γ-Lactone Ring: While initially thought to be essential, studies with hybrid molecules have shown that the α,β-unsaturated γ-lactone ring can be replaced by a ubiquinone ring without loss of inhibitory activity, highlighting the importance of a suitable headgroup to interact with the polar region near the N2 cluster.[10]

-

The Hydrophobic Chain Length: The long aliphatic chain is critical for occupying the hydrophobic ubiquinone-binding tunnel.[4]

-

Tetrahydrofuran (THF) Rings: The number, position, and stereochemistry of the THF rings significantly influence the potency of inhibition. Bis-THF compounds are generally more potent than mono-THF derivatives.[4][11]

-

Hydroxyl Groups: The presence and position of hydroxyl groups along the aliphatic chain contribute to the specific interactions within the hydrophilic pockets of the ubiquinone channel, enhancing binding affinity.[2]

Experimental Protocols

The study of acetogenin-mediated Complex I inhibition involves a series of well-established biochemical and biophysical techniques.

Isolation of Mitochondria

A common starting point for in vitro assays is the isolation of mitochondria from tissues rich in these organelles, such as bovine heart or rat liver.

Generalized Protocol:

-

Tissue Homogenization: Mince the fresh tissue and homogenize it in a cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) using a Dounce homogenizer or a similar device.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

-

Mitochondrial Pelleting: Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

-

Washing: Wash the mitochondrial pellet with the isolation buffer to remove contaminants.

-

Resuspension: Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.

Mitochondrial Complex I Activity Assay (NADH:Ubiquinone Oxidoreductase Activity)

This assay measures the rate of NADH oxidation coupled to the reduction of a ubiquinone analog.

Generalized Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, NADH, and a suitable electron acceptor like decylubiquinone.

-

Inhibitor Incubation: Pre-incubate the isolated mitochondria or submitochondrial particles with varying concentrations of the acetogenin for a defined period.

-

Initiation of Reaction: Initiate the reaction by adding the mitochondrial sample to the reaction mixture.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculation of Activity: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the acetogenin concentration. The activity in the presence of a saturating concentration of a known Complex I inhibitor, such as rotenone, is typically used to define 100% inhibition.[12]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in visualizing the binding of acetogenins to Complex I at near-atomic resolution.

Generalized Workflow:

-

Sample Preparation: Purify Complex I and incubate it with the acetogenin of interest.

-

Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: Collect a large number of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution 3D map of the Complex I-acetogenin complex.

-

Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.

Visualizing the Mechanism and Workflow

Signaling Pathway of Acetogenin Inhibition

Caption: Mechanism of Acetogenin Inhibition of Mitochondrial Complex I.

Experimental Workflow for Assessing Acetogenin Activity

Caption: Experimental Workflow for Evaluating Acetogenin Inhibition of Complex I.

Conclusion and Future Directions

Annonaceous acetogenins are exceptionally potent inhibitors of mitochondrial Complex I, acting by occluding the ubiquinone-binding channel. Their detailed mechanism of action, revealed through advanced structural and biochemical studies, provides a solid foundation for their further investigation. For drug development professionals, the unique binding mode and potent cytotoxicity of acetogenins offer a template for the design of novel anticancer agents. For researchers, these molecules remain invaluable tools for dissecting the intricate mechanisms of energy transduction in one of life's most fundamental enzymes. Future research will likely focus on leveraging the detailed structural information to design acetogenin analogues with improved selectivity and therapeutic indices, as well as exploring their potential in other therapeutic areas beyond oncology.

References

- 1. Annonacin, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pure.york.ac.uk [pure.york.ac.uk]

- 8. Exploring the binding site of acetogenin in the ND1 subunit of bovine mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and inhibitory activity of ubiquinone-acetogenin hybrid inhibitor with bovine mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective action of acetogenin mitochondrial complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

A Comprehensive Review of Annonaceous Acetogenin Research: From Isolation to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Annonaceous acetogenins, a class of polyketides derived from the Annonaceae family of plants, have garnered significant attention in the scientific community for their potent biological activities, particularly their cytotoxic and antitumor properties. This technical guide provides an in-depth review of the current state of annonaceous acetogenin research, covering their isolation and purification, mechanism of action, and therapeutic potential. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these complex natural products.

Introduction to Annonaceous Acetogenins

Annonaceous acetogenins are a large family of long-chain fatty acid derivatives characterized by the presence of one or more tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone.[1] To date, over 500 different acetogenins have been isolated and identified.[2] Their unique chemical structures are responsible for their diverse biological activities, which include insecticidal, antimalarial, immunosuppressive, and, most notably, potent cytotoxic effects against a wide range of cancer cell lines, including multidrug-resistant (MDR) phenotypes.[3][4]

Isolation and Purification of Annonaceous Acetogenins

The extraction and purification of annonaceous acetogenins from plant material is a critical first step in their study. Due to their lipophilic nature, a systematic approach involving solvent extraction and chromatographic techniques is employed.

Experimental Protocol: Isolation and Purification

This protocol outlines a general procedure for the isolation and purification of annonaceous acetogenins from dried plant material (e.g., seeds, leaves).

1. Extraction:

-

Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Perform a primary extraction with a nonpolar solvent like hexane to remove fats and oils. This is typically done using a Soxhlet apparatus for a prolonged period (e.g., 24 hours).

-

Follow with a sequential extraction using a more polar solvent, such as methanol or ethanol, to extract the acetogenins. This can also be performed using a Soxhlet apparatus or through maceration with agitation.[5]

-

Concentrate the methanol or ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Fractionation using Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel 60 as the stationary phase. The size of the column will depend on the amount of crude extract.

-

Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried material onto the top of the prepared column.

-

Elution: Begin elution with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol) in a stepwise or gradient manner.[6][7]

-

Example Gradient: Start with 100% hexane, then progressively increase the concentration of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on), followed by increasing concentrations of methanol in ethyl acetate.

-

-

Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing compounds with the characteristic lactone ring of acetogenins (visualized, for example, with Kedde's reagent).[8]

3. Purification by High-Performance Liquid Chromatography (HPLC):

-

Column: Utilize a reversed-phase C18 column for final purification of the acetogenin-rich fractions.[7]

-

Mobile Phase: A gradient of methanol and water is commonly used. For example, a linear gradient from 60% methanol in water to 100% methanol over a period of 60 minutes.[7]

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm.[5]

-

Peak Collection: Collect the individual peaks corresponding to the purified acetogenins.

-

Purity Confirmation: Assess the purity of the isolated compounds using analytical HPLC and characterize their structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action: Cytotoxicity and Apoptosis Induction

The primary mechanism underlying the potent cytotoxicity of annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[3] This inhibition disrupts the electron transport chain, leading to a significant decrease in ATP production, which is particularly detrimental to cancer cells with their high energy demands.

The depletion of ATP and the induction of oxidative stress trigger programmed cell death, or apoptosis, in cancer cells. This process is mediated through various signaling pathways.

Mitochondrial-Mediated (Intrinsic) Apoptosis Pathway

Annonaceous acetogenins primarily induce apoptosis through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-Xl) members.[9] Acetogenins can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[9] This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.[10] Some studies also suggest a caspase-independent pathway involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[11]

Modulation of Other Signaling Pathways

Emerging research indicates that annonaceous acetogenins can also influence other critical signaling pathways involved in cancer cell proliferation and survival.

-

ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is often hyperactivated in cancer, promoting cell growth and survival. Some studies have shown that certain acetogenins can inhibit the ERK signaling pathway, contributing to their anti-proliferative effects.

-

HIF-1α Pathway: Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that allows cancer cells to adapt to low-oxygen environments, promoting angiogenesis and metastasis. There is evidence to suggest that acetogenins may interfere with the HIF-1α signaling pathway, thereby inhibiting tumor progression.[12][13]

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. ijsciences.com [ijsciences.com]

- 3. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. biochemjournal.com [biochemjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]

- 9. Acetogenins from Annona muricata as potential inhibitors of antiapoptotic proteins: a molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. mdpi.com [mdpi.com]

- 12. Non-canonical approaches to targeting hypoxic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unraveling the Potent Anti-Cancer Activity of Acetogenins: A Deep Dive into Structure-Activity Relationships

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of Annonaceous acetogenins, a promising class of natural products exhibiting potent cytotoxicity against a range of cancer cell lines. Through a detailed analysis of their chemical structures, this guide elucidates the key molecular features that govern their anti-cancer efficacy, offering valuable insights for the design and development of novel chemotherapeutic agents.

Acetogenins, primarily isolated from plants of the Annonaceae family, are characterized by a long aliphatic chain, a terminal α,β-unsaturated γ-lactone ring, and one or more tetrahydrofuran (THF) or tetrahydropyran (THP) rings.[1][2][3] Their primary mechanism of action involves the potent inhibition of the mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[4][5][6] This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells with high metabolic rates.[1][3]

Key Structural Determinants of Cytotoxic Activity

The remarkable anti-cancer potential of acetogenins is intricately linked to specific structural motifs. The following sections detail the critical role of the THF rings, the γ-lactone moiety, and the aliphatic chain in modulating their cytotoxic effects.

The Tetrahydrofuran (THF) Ring System: A Core Pharmacophore

The number, position, and stereochemistry of the THF rings are paramount to the biological activity of acetogenins.[6][7]

-

Number and Adjacency: Generally, acetogenins featuring adjacent bis-THF rings exhibit greater cytotoxic potency compared to those with a single THF ring or non-adjacent bis-THF rings.[7][8] Compounds lacking a THF ring are significantly less active.[7]

-

Stereochemistry: The stereochemical configuration of the hydroxyl groups flanking the THF ring system is a crucial determinant of activity. For instance, in bis-adjacent THF ring acetogenins, a threo-trans-threo-trans-erythro configuration has been identified as being the most potent.[6]

The α,β-Unsaturated γ-Lactone: The Warhead

The terminal α,β-unsaturated γ-lactone ring is an essential feature for the cytotoxicity of acetogenins.[4][9] This moiety is believed to be the part of the molecule that directly interacts with and inhibits mitochondrial complex I.[8] The presence of a methyl group on the lactone can also influence activity.[3]

The Aliphatic Chain: The Spacer and Anchor

The long aliphatic chain, which connects the THF ring system to the γ-lactone, plays a significant role in the molecule's overall lipophilicity and its ability to traverse cellular membranes. The length of this chain is critical for optimal activity.[6][9] Studies have shown that a specific spacing of 13 carbons between the flanking hydroxyl of the THF ring system and the γ-lactone appears to be optimal for maximizing biological activity against certain cancer cell lines.[6] Deviations from this optimal length, such as a spacing of 9 or 11 carbons, result in a significant decrease in potency.[6]

Quantitative Structure-Activity Relationship Data

The following tables summarize the cytotoxic activity (IC50 values) of representative acetogenins against various human cancer cell lines, highlighting the impact of their structural features.

| Acetogenin | Structural Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 (Pyranicin) | THP-containing | HL-60 (Promyelocytic Leukemia) | 9.4 | [2] |

| Compound 5 (Pyranicin) | THP-containing | BALL-1 (B-cell Acute Lymphoblastic Leukemia) | >9.4 | [2] |

| Compound 5 (Pyranicin) | THP-containing | HCT-116 (Colon Carcinoma) | >9.4 | [2] |

| Compound 5 (Pyranicin) | THP-containing | HeLa (Cervical Carcinoma) | >9.4 | [2] |

| Compound 5 (Pyranicin) | THP-containing | PC-3 (Prostate Adenocarcinoma) | >9.4 | [2] |

| Compound 5 (Pyranicin) | THP-containing | A549 (Lung Carcinoma) | >9.4 | [2] |

| Compound 5 (Pyranicin) | THP-containing | MCF-7 (Breast Adenocarcinoma) | >9.4 | [2] |

| Acetogenin Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Analogue 22c | HCT-8 (Ileocecal Adenocarcinoma) | Potent | [3] |

| Analogue 22c | HT-29 (Colon Adenocarcinoma) | Potent | [3] |

| Analogue 23c | HCT-8 (Ileocecal Adenocarcinoma) | Similar to 22c | [3] |

| Analogue 23c | HT-29 (Colon Adenocarcinoma) | Similar to 22c | [3] |

| Analogue 24c | HCT-8 (Ileocecal Adenocarcinoma) | 15x more potent than 22c | [3] |

| Analogue 24c | HT-29 (Colon Adenocarcinoma) | 15x more potent than 22c | [3] |

Signaling Pathways Modulated by Acetogenins

Acetogenins exert their anti-cancer effects by modulating several key signaling pathways, ultimately leading to apoptosis and cell cycle arrest.

Mitochondrial Apoptotic Pathway

The primary mechanism of acetogenin-induced cell death is through the intrinsic or mitochondrial apoptotic pathway.[1][10] By inhibiting Complex I, acetogenins decrease ATP production, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria.[1][9] This triggers a caspase cascade, involving the activation of caspase-9 and the executioner caspase-3, which orchestrates the dismantling of the cell.[1][5] The pro-apoptotic protein Bax is also upregulated, further promoting apoptosis.[1][5]

Caption: Acetogenin-induced mitochondrial apoptotic pathway.

Cell Cycle Arrest

Acetogenins can also induce cell cycle arrest, primarily at the G1 phase, preventing cancer cell proliferation.[1][2] This effect is often associated with the upregulation of cell cycle inhibitors like p21.[11]

Caption: Acetogenin-induced G1 phase cell cycle arrest.

Experimental Protocols

This section outlines the general methodologies employed in the investigation of the structure-activity relationships of acetogenins.

Cytotoxicity Assays

The cytotoxic effects of acetogenins are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the acetogenin or a vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Caption: General workflow for an MTT cytotoxicity assay.

Apoptosis Assays

The induction of apoptosis by acetogenins can be assessed using various techniques, including flow cytometry with Annexin V/Propidium Iodide (PI) staining.

-

Cell Treatment: Cells are treated with the acetogenin or a control for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.

-

Incubation: The cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

Western blotting is used to determine the effect of acetogenins on the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bax, p21).

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Annonaceous acetogenins represent a compelling class of natural products with significant potential for development as anti-cancer agents. A thorough understanding of their structure-activity relationships is crucial for the rational design of more potent and selective analogues. The key structural features, including the adjacent bis-THF ring system with specific stereochemistry, the α,β-unsaturated γ-lactone moiety, and an optimally spaced aliphatic chain, are all critical for their potent cytotoxic activity. Future research should focus on leveraging this SAR knowledge to synthesize novel acetogenin-based compounds with improved pharmacological profiles for clinical applications.

References

- 1. ijper.org [ijper.org]

- 2. The relationship between the molecular structure of natural acetogenins and their inhibitory activities which affect DNA polymerase, DNA topoisomerase and human cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]

- 5. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Mitochondrial complex I inhibitors, acetogenins, induce HepG2 cell death through the induction of the complete apoptotic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Potent Biological Activities of Acetogenins from Annona muricata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonaceous acetogenins, a class of long-chain fatty acid derivatives, are the major bioactive constituents of Annona muricata (soursop or graviola). These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of acetogenins from A. muricata. It summarizes key quantitative data, details common experimental protocols for their study, and visualizes the primary signaling pathways they modulate. The primary mechanism of action for many of these effects is the inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and induction of apoptosis, particularly in cancer cells.[1][2][3] This document is intended to serve as a comprehensive resource for researchers and professionals in the field of natural product drug discovery and development.

Introduction

Annona muricata L., a member of the Annonaceae family, is a tropical evergreen tree whose various parts have been used in traditional medicine for centuries to treat a wide range of ailments, including cancer, inflammation, and infections.[1][4][5][6] Phytochemical investigations have revealed that the most significant bioactive compounds in A. muricata are the annonaceous acetogenins.[4][5] These C35 or C37 long-chain fatty acid derivatives are characterized by the presence of a terminal α,β-unsaturated γ-lactone ring and one or more tetrahydrofuran (THF) rings along the hydrocarbon chain.[1][7] To date, over 100 acetogenins have been isolated from the leaves, seeds, bark, and fruit of A. muricata.[4][5] This guide will delve into the key biological activities of these fascinating molecules.

Anticancer Activity

The anticancer properties of A. muricata acetogenins are the most extensively studied. These compounds exhibit selective cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant ones.[1] The primary mechanism of their anticancer action is the inhibition of the mitochondrial complex I, which disrupts ATP production and induces apoptosis.[1][2][8]

Quantitative Data: Cytotoxicity of A. muricata Extracts and Acetogenins

The following table summarizes the cytotoxic activity of various A. muricata extracts and isolated acetogenins against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |

| Annonacin | Raji (human B lymphoblastoid) | 2.89 ± 1.3 µM | [4] |

| Ethyl Acetate Leaf Extract | A549 (human lung adenocarcinoma) | 5.09 ± 0.4 µg/mL | [4] |

| Hexane Leaf Extract | A549 (human lung adenocarcinoma) | 21.05 ± 0.42 µg/mL | [4] |

| Methanol Leaf Extract | A549 (human lung adenocarcinoma) | ≥ 100 µg/mL | [4] |

| Ethyl Acetate Leaf Extract | HT-29 (human colon adenocarcinoma) | 11.43 ± 1.87 µg/mL | [2] |

| Ethyl Acetate Leaf Extract | HCT-116 (human colorectal carcinoma) | 8.98 ± 1.24 µg/mL | [2] |

| Ethanol Leaf Extract | MCF-7 (human breast adenocarcinoma) | 97 µg/mL | [2] |

| Annomuricin E | HT-29 (human colon adenocarcinoma) | 1.62 ± 0.24 µg/mL | [2] |

| Chloroform fraction of methanolic seed extract | MDA-MB-231 (triple-negative breast cancer) | 4.5 ± 0.16 μg/mL | [7] |

| Chloroform fraction of methanolic seed extract | BT-549 (triple-negative breast cancer) | 4.8 ± 0.3 μg/mL | [7] |

| Chloroform fraction of methanolic seed extract | 4T1 (murine triple-negative breast cancer) | 2.5 ± 0.14 μg/mL | [7] |

| Chloroform fraction of methanolic seed extract | MCF10A (normal breast epithelial) | 81.1 ± 2.28 μg/mL | [7] |

Signaling Pathways in Anticancer Activity

A. muricata acetogenins modulate several key signaling pathways to exert their anticancer effects. These include the induction of apoptosis through the Bax/Caspase-3 pathway and the inhibition of pro-survival pathways like PI3K/Akt and MAPK/ERK.[1][4][8] Additionally, they have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling cascade.[9]

Anti-inflammatory Activity

A. muricata extracts have been traditionally used to treat inflammatory conditions like rheumatism and arthritis.[5][10] Scientific studies have validated these uses, demonstrating that acetogenins and other compounds in the plant possess significant anti-inflammatory properties. This activity is attributed to the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]

Quantitative Data: Anti-inflammatory Effects

While specific IC50 values for anti-inflammatory activity are less commonly reported, studies have shown significant percentage inhibition of inflammation in animal models.

| Extract/Dose | Animal Model | Effect | Reference |

| Ethanol Leaf Extract (30 mg/kg) | CFA-induced arthritis in rats | 79.57% edema reduction | [11] |

| Ethanol Leaf Extract (100 mg/kg) | CFA-induced arthritis in rats | 72.04% edema reduction | [11] |

| Ethanol Leaf Extract (30 mg/kg) | CFA-induced arthritis in rats | 42.81% TNF-α suppression | [11] |

| Ethanol Leaf Extract (100 mg/kg) | CFA-induced arthritis in rats | 51.82% TNF-α suppression | [11] |

| Ethanol Leaf Extract (30 mg/kg) | CFA-induced arthritis in rats | 35.57% IL-1β suppression | [11] |

| Ethanol Leaf Extract (100 mg/kg) | CFA-induced arthritis in rats | 39.79% IL-1β suppression | [11] |

Antimicrobial Activity

Acetogenins from A. muricata have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12] The proposed mechanism involves the disruption of cellular energy production through the inhibition of mitochondrial complex I, which is also a key target in microorganisms.[13]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Extract/Compound | Microorganism | MIC Value | Reference |

| Purified Acetogenins | Enterococcus faecalis | 0.009 - 12.50 µg/mL | [13] |

| Purified Acetogenins | Listeria monocytogenes | 0.009 - 12.50 µg/mL | [13] |

| Purified Acetogenins | Aeromonas hydrophila | 0.009 - 12.50 µg/mL | [13] |

| Purified Acetogenins | Bulkholderia cenocepacia | 0.009 - 12.50 µg/mL | [13] |

| Purified Acetogenins | Salmonella paratyphi | 0.009 - 12.50 µg/mL | [13] |

| Crude Seed Extract | Escherichia coli | 0.24 µg/mL | [14] |

| Purified Acetogenins | Escherichia coli | 0.009 µg/mL | [14] |

| Methanol Leaf, Bark, Root Extract | Escherichia coli | 65.25 - 250 mg/mL | [15] |

| Methanol Leaf, Bark, Root Extract | Salmonella typhi | 65.25 - 250 mg/mL | [15] |

Antiviral Activity

Several studies have reported the antiviral potential of A. muricata extracts and their constituent acetogenins against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Dengue virus.[16][17] The mechanisms of antiviral action are still under investigation but may involve interference with viral replication and entry into host cells.[17]

Quantitative Data: Antiviral Activity

| Extract/Compound | Virus | Metric | Value | Reference |

| Aqueous Leaf Extract | Dengue virus type 2 | EC50 | ~0.20 mg/mL | [18] |

| Aqueous Leaf Extract | Dengue virus type 2 | CC50 (Vero cells) | ~2.5 mg/mL | [18] |

| Aqueous Leaf Extract | Dengue virus type 2 | Selectivity Index | >10 | [18] |

Experimental Protocols

Extraction and Isolation of Acetogenins

A common workflow for the extraction and isolation of acetogenins from A. muricata leaves is outlined below.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves) is macerated with a solvent like ethanol at room temperature.[19]

-

Fractionation: The crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.[20]

-

Isolation: The acetogenin-rich fraction (often the ethyl acetate fraction) is further purified using column chromatography with silica gel as the stationary phase.[19][20]

-

Purification: Final purification of individual acetogenins is typically achieved using High-Performance Liquid Chromatography (HPLC).[19]

-

Characterization: The chemical structures of the isolated acetogenins are determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[21]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the A. muricata extract or isolated acetogenins for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Conclusion and Future Perspectives

The acetogenins from Annona muricata represent a promising class of natural products with potent biological activities, particularly in the realm of anticancer research. Their unique mechanism of action, targeting mitochondrial complex I, makes them attractive candidates for the development of new therapeutic agents, especially for drug-resistant cancers. While the anti-inflammatory, antimicrobial, and antiviral properties are also significant, further research is needed to fully elucidate their mechanisms and therapeutic potential. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling of isolated acetogenins to translate the promising in vitro findings into clinical applications. The potential neurotoxicity associated with some acetogenins also warrants careful investigation and consideration in any drug development program.[2]

References

- 1. ijper.org [ijper.org]

- 2. ijcmas.com [ijcmas.com]

- 3. Isolation and Identification of Acetogenin from Annona Muricata Leaves | Semantic Scholar [semanticscholar.org]

- 4. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annona muricata (Annonaceae): A Review of Its Traditional Uses, Isolated Acetogenins and Biological Activities | MDPI [mdpi.com]

- 6. <i>Annona muricata:</i> A comprehensive review on its traditional medicinal uses, phytochemicals, pharmacological activities, mechanisms of action and toxicity - Arabian Journal of Chemistry [arabjchem.org]

- 7. In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetogenin Extracted from Annona muricata Prevented the Actions of EGF in PA-1 Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Frontiers | Exploring the Leaves of Annona muricata L. as a Source of Potential Anti-inflammatory and Anticancer Agents [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Annona muricata Acetogenins as Potential Anti-SARS-CoV-2 Agents Through Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]

- 21. oatext.com [oatext.com]

Discovery of Novel Acetogenins from Tropical Flora: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the discovery of new acetogenin compounds from tropical plants. This whitepaper details the latest findings in the isolation, characterization, and biological evaluation of these potent polyketides, with a focus on their potential as anticancer agents.

Annonaceous acetogenins, a class of natural products exclusively found in the Annonaceae family of tropical and subtropical plants, have garnered significant attention for their potent cytotoxic activities against a range of cancer cell lines, including multi-drug resistant strains.[1] These compounds are derivatives of long-chain fatty acids and are characterized by the presence of tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings, along with a terminal α,β-unsaturated γ-lactone.[2] This guide provides an in-depth overview of recent discoveries, experimental methodologies, and the molecular pathways targeted by these promising compounds.

Newly Identified Acetogenin Compounds

Recent phytochemical investigations of various Annona species have led to the isolation and characterization of several novel acetogenins. Bioassay-guided fractionation of extracts from the fruit pulp, leaves, and seeds of these plants has been instrumental in identifying these new chemical entities.[3][4]

For instance, studies on Annona muricata (Graviola) fruits have yielded three new bioactive acetogenins: annonamuricins A, B, and C.[3] Similarly, investigations into the leaves of Annona cherimola have resulted in the first-time isolation of molvizarin, cherimolin-1, motrilin, annonacin, and annonisin from this part of the plant.[5] The leaves and pulp of Annona atemoya have also been identified as a new source of annonaceous acetogenins.[6]

Quantitative Biological Activity

The newly discovered acetogenins have demonstrated significant cytotoxic effects against various human cancer cell lines. The inhibitory potency is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the cytotoxic activities of some recently isolated acetogenins.

| Compound | Cancer Cell Line | IC50 (µM) | Source Plant | Reference |

| Annonamuricin A | Prostate Cancer (PC-3) | 0.8 | Annona muricata | [3] |

| Annonamuricin B | Prostate Cancer (PC-3) | 1.1 | Annona muricata | [3] |

| Annonacin | Prostate Cancer (PC-3) | 0.5 | Annona muricata | [3] |

| Tonkinecin | Colon Adenocarcinoma (HCT-8) | 0.38 | Uvaria tonkinesis | [2] |

| Tonkinecin | Leukemia (HL-60) | 0.52 | Uvaria tonkinesis | [2] |

| Tonkinecin | Hepatoma (Bel 7402) | 1.5 | Uvaria tonkinesis | [2] |

| Tonkinecin | Gastrocarcinoma (BGC) | 5.1 | Uvaria tonkinesis | [2] |

| Compound | Cancer Cell Line | Cell Viability (%) at 100 µM | Source Plant | Reference |

| Molvizarin | Ovarian (IGROV-1) | < 40% | Annona cherimola | [5] |

| Molvizarin | Cervical (HeLa) | < 70% | Annona cherimola | [5] |

| Cherimolin-1 | Ovarian (IGROV-1) | < 10% | Annona cherimola | [5] |

| Cherimolin-1 | Cervical (HeLa) | < 10% | Annona cherimola | [5] |

| Annonacin | Ovarian (IGROV-1) | < 10% | Annona cherimola | [5] |

| Annonacin | Cervical (HeLa) | < 10% | Annona cherimola | [5] |

Experimental Protocols

The isolation and characterization of acetogenins involve a multi-step process that begins with the extraction from plant material and culminates in the elucidation of their chemical structures.

Extraction and Fractionation

The initial step involves the extraction of bioactive compounds from dried and powdered plant material.[7][8]

-

Solvent Extraction: Methanol, ethanol, or dichloromethane are commonly used solvents for the initial extraction.[7] The plant material is typically subjected to soxhlet extraction or maceration.[8][9]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate) to separate compounds based on their polarity.

-

Bioassay-Guided Fractionation: At each stage of fractionation, the biological activity of the resulting fractions is tested (e.g., using the brine shrimp lethality test or cancer cell line cytotoxicity assays) to guide the isolation of the most potent compounds.[5]

Chromatographic Purification

The active fractions are further purified using various chromatographic techniques to isolate individual acetogenins.[10]

-

Column Chromatography (CC): This is a primary method for the separation of compounds. Silica gel is commonly used as the stationary phase, with a gradient of solvents like n-hexane and chloroform as the mobile phase.[10]

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify fractions containing acetogenins.[10] The presence of the α,β-unsaturated γ-lactone moiety of acetogenins can be detected by spraying the TLC plate with Kedde's reagent, which produces a characteristic pinkish-purple spot.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is employed for the final purification of the isolated compounds to achieve high purity.[8][11]

Structure Elucidation

The chemical structure of the purified acetogenins is determined using a combination of spectroscopic techniques.[3][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon skeleton and the relative stereochemistry of the molecule.[3][8]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compounds.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps in identifying the functional groups present in the molecule, such as hydroxyl, ester, and alkene groups.[8]

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of new acetogenin compounds.

Signaling Pathways and Mechanism of Action

Annonaceous acetogenins exert their potent biological activities through various mechanisms, primarily by targeting cellular energy production and signaling pathways crucial for cancer cell survival and proliferation.[1][12]

A primary mechanism of action is the inhibition of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition leads to a depletion of ATP, the cell's primary energy currency, which disproportionately affects cancer cells due to their high energy demands.[1][3] This disruption of mitochondrial function can trigger apoptosis (programmed cell death).

Furthermore, some acetogenins have been shown to interfere with other signaling pathways. For example, extracts from Annona muricata have been reported to down-regulate the expression of the epidermal growth factor receptor (EGFR).[3] Acetogenins have also been found to inhibit the activation of EGFR-regulated signaling cascades such as MAPK/PI3K-Akt/mTOR/STAT upon stimulation by epidermal growth factor (EGF).[13] Additionally, certain acetogenins can induce apoptosis through the activation of caspase-3 and the pro-apoptotic protein Bax.[12][14]

Visualizing the Molecular Targets: Signaling Pathways

The following diagram depicts the key signaling pathways affected by acetogenin compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. [mdpi.com]

- 8. oatext.com [oatext.com]

- 9. agriculturaljournals.com [agriculturaljournals.com]

- 10. biochemjournal.com [biochemjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]

- 13. Acetogenin Extracted from Annona muricata Prevented the Actions of EGF in PA-1 Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijper.org [ijper.org]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Acetogenins from Plants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and isolation of acetogenins from plant sources, primarily focusing on the Annonaceae family. Acetogenins are a class of polyketides with significant cytotoxic, antitumor, and pesticidal properties, making them promising candidates for pharmaceutical and agricultural applications.[1][2]

Introduction to Acetogenins

Annonaceous acetogenins are a series of natural products derived from fatty acids, characterized by a long aliphatic chain terminating in a γ-lactone ring, often with one or more tetrahydrofuran (THF) rings along the chain.[2][3] Their primary mechanism of action involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which disrupts ATP production and can selectively target cancer cells.[1][4] Due to their lipophilic nature and structural complexity, their extraction and isolation present significant challenges, often resulting in low yields.[2]

I. Extraction Techniques

The initial step in obtaining acetogenins is their extraction from the plant material, typically seeds, leaves, or bark.[1] The choice of extraction method significantly impacts the yield and purity of the resulting crude extract.

A. Conventional Extraction Methods

Traditional methods like maceration and Soxhlet extraction have been widely used but are often time-consuming and require large volumes of organic solvents.[2][5]

B. Advanced Extraction Methods

To overcome the limitations of conventional methods, several advanced techniques have been developed to improve efficiency and yield.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes the acoustic cavitation generated by ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[2][5]

-